2-Chloro-4-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
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Overview
Description
2-Chloro-4-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound known for its applications in various fields, including chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyrrolidine ring, and a benzamide group
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves several steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Nitration and Reduction: The acylated benzene ring undergoes nitration to introduce a nitro group, which is then reduced to an amine group.
Substitution Reactions: The amine group is further modified through substitution reactions to introduce the pyrimidine and pyrrolidine rings.
Final Coupling: The final step involves coupling the modified benzene ring with the appropriate chloro and fluoro substituents to form the target compound.
Chemical Reactions Analysis
2-Chloro-4-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has several scientific research applications:
Analytical Chemistry: It is used as a reference standard for the determination of analytes in various samples, including crop plants, soil, and maize grain.
Herbicide Development: The compound is a key intermediate in the synthesis of herbicides, particularly those that inhibit protoporphyrinogen IX oxidase (PPO), which is essential for chlorophyll biosynthesis.
Biological Studies: It is used in studies related to enzyme inhibition and the development of new pharmaceuticals targeting specific enzymes and receptors.
Mechanism of Action
The primary mechanism of action of 2-Chloro-4-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves the inhibition of protoporphyrinogen IX oxidase (PPO). This inhibition prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen species generated cause lipid peroxidation, resulting in the rapid loss of membrane integrity and function .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-4-fluoro-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide include:
Saflufenacil: This compound shares a similar structure and mechanism of action, being a PPO inhibitor used as a herbicide.
Flumioxazin: Another herbicide that inhibits PPO, used for pre-emergence weed control.
Flubendiamide: A compound used in insecticides, targeting different pathways but with structural similarities.
These compounds highlight the unique properties and applications of this compound in various scientific and industrial fields.
Properties
Molecular Formula |
C22H21ClFN5O |
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Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C22H21ClFN5O/c1-14-12-20(28-22(25-14)29-10-2-3-11-29)26-16-5-7-17(8-6-16)27-21(30)18-9-4-15(24)13-19(18)23/h4-9,12-13H,2-3,10-11H2,1H3,(H,27,30)(H,25,26,28) |
InChI Key |
CXBCHJPSXKVLME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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